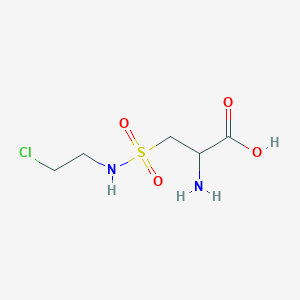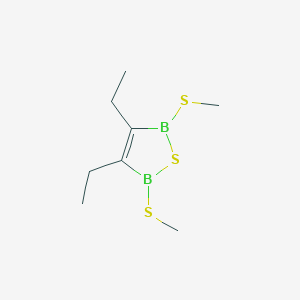![molecular formula C23H48O3 B14494383 3-[(2-Octyldodecyl)oxy]propane-1,2-diol CAS No. 63566-52-9](/img/structure/B14494383.png)
3-[(2-Octyldodecyl)oxy]propane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-Octyldodecyl)oxy]propane-1,2-diol is an organic compound with the molecular formula C23H48O3 It is a derivative of propane-1,2-diol, where one of the hydroxyl groups is substituted with a 2-octyldodecyl ether group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Octyldodecyl)oxy]propane-1,2-diol typically involves the reaction of propane-1,2-diol with 2-octyldodecyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
Propane-1,2-diol+2-Octyldodecyl alcoholAcid catalystthis compound+Water
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include additional steps such as purification through distillation or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
3-[(2-Octyldodecyl)oxy]propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides or other substituted derivatives.
科学的研究の応用
3-[(2-Octyldodecyl)oxy]propane-1,2-diol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.
Biology: Employed in the study of lipid metabolism and as a component in lipid-based formulations.
Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
作用機序
The mechanism of action of 3-[(2-Octyldodecyl)oxy]propane-1,2-diol involves its interaction with lipid membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific proteins, modulating their activity and function. The exact molecular targets and pathways involved depend on the specific application and context.
類似化合物との比較
Similar Compounds
3-[(2-Ethylhexyl)oxy]propane-1,2-diol: A similar compound with a shorter alkyl chain.
3-[(2-Decyldodecyl)oxy]propane-1,2-diol: A compound with a longer alkyl chain.
Uniqueness
3-[(2-Octyldodecyl)oxy]propane-1,2-diol is unique due to its specific alkyl chain length, which imparts distinct physicochemical properties. This makes it particularly suitable for applications requiring specific solubility, stability, and interaction characteristics.
特性
CAS番号 |
63566-52-9 |
|---|---|
分子式 |
C23H48O3 |
分子量 |
372.6 g/mol |
IUPAC名 |
3-(2-octyldodecoxy)propane-1,2-diol |
InChI |
InChI=1S/C23H48O3/c1-3-5-7-9-11-12-14-16-18-22(20-26-21-23(25)19-24)17-15-13-10-8-6-4-2/h22-25H,3-21H2,1-2H3 |
InChIキー |
HGUHLRSLJMFCFP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC(CCCCCCCC)COCC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Methylphenoxy)methyl]morpholine;oxalic acid](/img/structure/B14494315.png)
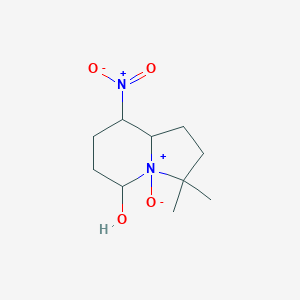
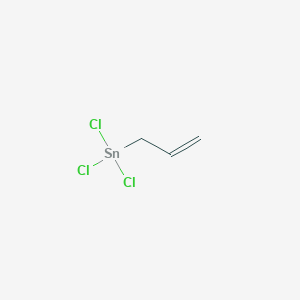
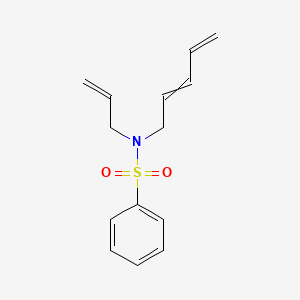
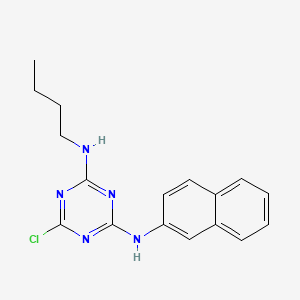
![Octyl 3-[(dimethylcarbamothioyl)sulfanyl]propanoate](/img/structure/B14494340.png)

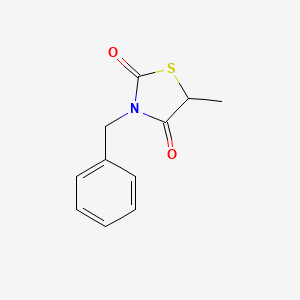
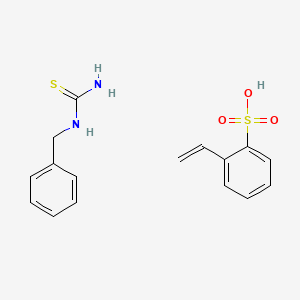
![2,5-Bis[3-(benzyloxy)prop-1-yn-1-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14494354.png)

![S-[(4-Chloro-2-hydroxyphenyl)methyl] ethylcarbamothioate](/img/structure/B14494367.png)
